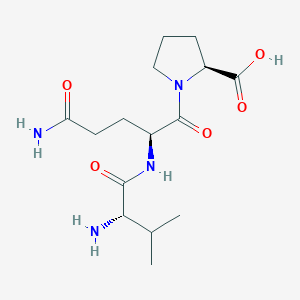

H-Val-Gln-Pro-OH

Description

Structure

3D Structure

Properties

CAS No. |

184904-53-8 |

|---|---|

Molecular Formula |

C15H26N4O5 |

Molecular Weight |

342.39 g/mol |

IUPAC Name |

(2S)-1-[(2S)-5-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C15H26N4O5/c1-8(2)12(17)13(21)18-9(5-6-11(16)20)14(22)19-7-3-4-10(19)15(23)24/h8-10,12H,3-7,17H2,1-2H3,(H2,16,20)(H,18,21)(H,23,24)/t9-,10-,12-/m0/s1 |

InChI Key |

AGKDVLSDNSTLFA-NHCYSSNCSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N1CCC[C@H]1C(=O)O)N |

Canonical SMILES |

CC(C)C(C(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)O)N |

Origin of Product |

United States |

Foundational Aspects of Tripeptide Chemistry in Biological Systems

Tripeptides are molecules composed of three amino acids linked by two peptide bonds. wikipedia.org Their relative simplicity allows for precise chemical synthesis and modification, making them ideal models for studying more complex protein structures and functions. In biological systems, tripeptides exhibit a wide array of activities. tandfonline.com For instance, some tripeptides are known to act as hormones or signaling molecules, while others can function as inhibitors of enzymes like angiotensin-converting enzyme (ACE), playing a role in blood pressure regulation. tandfonline.comoup.com

The biological function of a tripeptide is intrinsically linked to the properties of its constituent amino acids and their specific sequence. wikipedia.org These properties, such as hydrophobicity, charge, and size, dictate the peptide's three-dimensional structure and its ability to interact with other biological molecules.

Table 1: Physicochemical Properties of Constituent Amino Acids

| Amino Acid | Abbreviation | Side Chain Property | Molecular Weight ( g/mol ) |

| Valine | Val, V | Hydrophobic | 117.15 |

| Glutamine | Gln, Q | Polar, uncharged | 146.14 |

| Proline | Pro, P | Nonpolar, aliphatic | 115.13 |

This table was generated by the author based on established biochemical data.

Structural Significance of the Val Gln Pro Motif Within Peptide Sequences

The specific sequence of valine, glutamine, and proline in H-Val-Gln-Pro-OH confers distinct structural characteristics that are of interest to researchers. The presence of a proline residue is known to introduce a rigid kink in the peptide backbone, which can be crucial for the formation of specific secondary structures in larger proteins. biorxiv.org This conformational constraint can influence how the peptide folds and interacts with its biological targets.

While direct research on the Val-Gln-Pro motif is limited, related sequences have been identified in various bioactive peptides. For example, the Pro-Gln-Pro motif has been found in the P.69 protein of Bordetella pertussis, the bacterium that causes whooping cough. pnas.org Furthermore, peptides containing the Leu-Gln-Pro sequence have been shown to possess ACE inhibitory activity. tandfonline.com The study of this compound can, therefore, provide valuable insights into the structure-function relationships of this class of peptides.

Rationale for In Depth Academic Investigation of H Val Gln Pro Oh

Solid-Phase Peptide Synthesis (SPPS) Strategies

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide synthesis, enabling the efficient construction of peptide chains on an insoluble polymer support. thieme-connect.de The process involves sequential cycles of amino acid coupling and N-terminal deprotection, with the peptide remaining anchored to the resin until the final cleavage step. thieme-connect.de This method's key advantage lies in the ability to use excess reagents to drive reactions to completion, with purification simplified to washing the resin after each step. thieme-connect.de

The most prevalent strategy for SPPS is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) approach, which relies on an orthogonal protection scheme. biosynth.com The Nα-amino group is temporarily protected by the base-labile Fmoc group, while reactive amino acid side chains are protected by acid-labile groups, typically derived from tert-butyl alcohol. biosynth.com

For the synthesis of this compound, the following protected amino acids are standard:

Fmoc-Pro-OH: As the C-terminal amino acid, it is first loaded onto the resin. Proline itself does not have a side chain requiring protection.

Fmoc-Gln(Trt)-OH: The side-chain amide of glutamine is prone to dehydration to a nitrile or cyclization to pyroglutamate (B8496135) under certain conditions, particularly during activation or acidic cleavage. thermofisher.compeptide.com To prevent these side reactions, the amide is protected with the acid-labile trityl (Trt) group. The bulky Trt group provides effective steric shielding. nih.gov

Fmoc-Val-OH: Valine has a non-reactive, hydrophobic side chain and does not require protection.

The Fmoc group is typically removed using a solution of a secondary amine, such as 20% piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). ug.edu.pl The stability of the Nsc (2-(4-nitrophenylsulfonyl)ethoxycarbonyl) group, an alternative to Fmoc, is 3-10 times greater in basic conditions, which can be advantageous in preventing premature deprotection, especially in sequences containing proline. ug.edu.pl

The choice of resin is critical as it determines the C-terminal functionality of the final peptide and influences the conditions required for cleavage. For synthesizing this compound with a C-terminal carboxylic acid, Wang resin and 2-Chlorotrityl chloride (2-CTC) resin are suitable choices. biotage.com

Wang Resin: This is a p-alkoxybenzyl alcohol resin widely used for producing peptide acids. biotage.com While common, loading the first amino acid (Fmoc-Pro-OH) can sometimes lead to racemization. biotage.com The peptide is cleaved from Wang resin using concentrated trifluoroacetic acid (TFA). biotage.com

2-Chlorotrityl Chloride (2-CTC) Resin: This hyper-acid-sensitive resin offers significant advantages. The first amino acid can be attached without pre-activation, minimizing the risk of racemization, which is beneficial for sensitive residues. caslo.com Its steric bulk also helps to suppress diketopiperazine formation, a common side reaction when proline is the second residue in the chain. peptide.com Furthermore, peptides can be cleaved from 2-CTC resin under very mild acidic conditions (e.g., 1-3% TFA), which can yield a fully protected peptide fragment if desired. biotage.com

| Resin Type | Primary Use | Advantages for this compound | Disadvantages | Cleavage Condition for C-Terminal Acid |

|---|---|---|---|---|

| Wang | Peptide Acids | Commonly used, cost-effective. | Potential for racemization during loading of Fmoc-Pro-OH. biotage.com | High concentration TFA (e.g., 95%). biotage.com |

| 2-Chlorotrityl (2-CTC) | Peptide Acids / Protected Fragments | Minimizes racemization of C-terminal Pro. caslo.com Suppresses diketopiperazine formation. peptide.com Allows for mild cleavage. biotage.com | Higher cost, sensitive to handling conditions. caslo.com | Dilute TFA (1-3%) for protected fragments or concentrated TFA for full deprotection. biotage.com |

Peptide bond formation is facilitated by coupling reagents that activate the C-terminal carboxylic acid of the incoming amino acid. This creates a reactive intermediate that is susceptible to nucleophilic attack by the N-terminal amine of the resin-bound peptide.

Common classes of coupling reagents include:

Carbodiimides: N,N'-Diisopropylcarbodiimide (DIC) is frequently used in SPPS because its urea (B33335) byproduct is soluble in common solvents like DMF. peptide.com Carbodiimides are often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure, which act as activating agents and suppress racemization by forming active esters. americanpeptidesociety.org However, carbodiimides can promote the dehydration of asparagine and glutamine side chains if they are not adequately protected. peptide.com

Aminium/Uronium Salts: Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and provide rapid coupling times with minimal racemization. peptide.com They function by forming HOBt or HOAt active esters in situ.

Phosphonium Salts: Reagents like BOP (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) and PyBOP are also very effective. peptide.com BOP avoids asparagine and glutamine dehydration byproducts but generates a carcinogenic byproduct. peptide.com

| Reagent Class | Example(s) | Mechanism | Advantages | Potential By-products/Concerns |

|---|---|---|---|---|

| Carbodiimide | DIC + HOBt/Oxyma | Forms O-acylisourea intermediate, then active ester. americanpeptidesociety.org | Cost-effective, soluble urea byproduct (for DIC). peptide.com | Potential for Gln side-chain dehydration; racemization without additives. peptide.com |

| Aminium/Uronium | HBTU, HATU | In situ formation of HOBt/HOAt active esters. peptide.com | High efficiency, fast reaction times, low racemization. peptide.com | Can be allergenic; potential for guanidinylation side reaction. iris-biotech.de |

| Phosphonium | PyBOP | Forms active esters. | Very efficient, good for sterically hindered couplings. | Byproducts can be difficult to remove. BOP produces a carcinogen. peptide.com |

The final step of SPPS involves cleaving the completed peptide from the resin support while simultaneously removing all acid-labile side-chain protecting groups (a process known as global deprotection). This is typically achieved with a strong acid, most commonly TFA. sigmaaldrich.com

Reactive cationic species (e.g., trityl and t-butyl cations) are generated during this process and can modify nucleophilic residues. To prevent this, "scavengers" are added to the cleavage cocktail to trap these cations. sigmaaldrich.com For a peptide like this compound containing a Trt-protected glutamine, a standard cleavage cocktail is Reagent R: TFA/thioanisole/ethanedithiol (EDT)/anisole (90:5:3:2). A simpler, less malodorous, and often effective alternative for peptides without highly sensitive residues like Cys, Met, or Trp is a mixture of TFA/water/triisopropylsilane (TIS) (95:2.5:2.5). sigmaaldrich.comresearchgate.net

A key concern during the cleavage of glutamine-containing peptides is acid-catalyzed cyclization of the N-terminal Gln to form pyroglutamic acid. thermofisher.com This side reaction can be minimized by keeping the deprotection time as short as possible, typically under four hours. thermofisher.com

The repetitive, cyclical nature of SPPS makes it highly amenable to automation. nih.gov Automated peptide synthesizers perform the deprotection, washing, and coupling steps in a programmed sequence, which significantly enhances reproducibility, reduces manual labor, and allows for high-throughput production. nih.govluxembourg-bio.com For a short tripeptide like this compound, automated synthesis allows for rapid production with optimized protocols. Parameters such as coupling times, the number of washing steps, and reagent concentrations can be precisely controlled to maximize yield and purity. luxembourg-bio.com Microwave-assisted SPPS is a further advancement that uses microwave energy to accelerate both coupling and deprotection steps, dramatically shortening synthesis times. nih.gov

Controlled Cleavage and Deprotection Techniques for this compound Integrity

Liquid-Phase Peptide Synthesis (LPPS) Approaches

Liquid-phase peptide synthesis (LPPS), also known as solution-phase synthesis, is the classical method for creating peptides. In this approach, all reactions are carried out in a homogenous solution, and the product is isolated and purified after each coupling and deprotection step. americanpeptidesociety.org

While more labor-intensive than SPPS for long peptides, LPPS is highly valuable for large-scale synthesis of short peptides like this compound. It allows for easy characterization of intermediates and avoids issues related to the solid support, such as steric hindrance or incomplete swelling. researchgate.net The synthesis of this compound could be performed by a stepwise approach or a fragment condensation strategy, for instance, by first synthesizing the dipeptide H-Gln-Pro-OH and then coupling it with a protected valine. The synthesis of a related tetrapeptide, Val-Val-Pro-Gln, has been successfully achieved using a mixed anhydride (B1165640) method in solution. researchgate.net

Modern advancements in LPPS include the use of soluble tags, which combine the benefits of both solid and liquid-phase methods. researchgate.netresearchgate.net A hydrophobic or otherwise unique tag is attached to the C-terminus, allowing the growing peptide to be selectively precipitated from the reaction mixture for purification, thus avoiding laborious chromatography at each step. researchgate.net Automation has also been successfully applied to solution-phase synthesis, further improving its efficiency for producing libraries of tripeptides. researchgate.netnih.govjst.go.jp

Fragment Condensation and Convergent Synthesis Routes

In the context of this compound, a convergent strategy could involve the synthesis of two separate fragments, such as a protected Valine-Glutamine dipeptide (e.g., Fmoc-Val-Gln-OH) and a Proline derivative (e.g., H-Pro-OtBu). These two fragments would then be coupled together in solution or on a solid support to form the full tripeptide sequence. Another possibility is the coupling of a Valine residue to a pre-formed Gln-Pro dipeptide.

The primary benefits of this approach include:

Increased Efficiency: Multiple fragments can be synthesized in parallel, significantly reducing the total synthesis time. google.com

Improved Purity: Purification of the intermediate fragments is often simpler than purifying the full-length peptide after a long, linear synthesis, where the accumulation of deletion sequences can be problematic. ontosight.ai

Research into the convergent solid-phase synthesis of proline-rich repeating peptides has demonstrated the effectiveness of this method. acs.orgfigshare.comnih.gov In these studies, protected peptide segments were prepared and then coupled on a resin, showcasing the strategy's power for creating complex structures that include proline, an amino acid that can sometimes pose synthetic challenges. acs.org The logic of fragment condensation has been successfully applied to the large-scale industrial synthesis of peptides like Liraglutide, where solution-phase fragment condensation proved to be cost-effective and efficient. google.com

| Parameter | Linear Stepwise Synthesis | Convergent Fragment Condensation |

| Strategy | Sequential addition of single amino acids. wikipedia.org | Parallel synthesis of fragments followed by coupling. wikipedia.org |

| Synthesis Time | Longer, as steps are sequential. | Shorter, due to parallel fragment preparation. google.com |

| Purification | Can be complex due to closely related impurities. | Simpler, as intermediate fragments can be purified. ontosight.ai |

| Overall Yield | Tends to decrease significantly with peptide length. wikipedia.org | Generally higher, especially for longer peptides. ontosight.ai |

| Applicability | Ideal for short to medium-sized peptides. wikipedia.org | Highly effective for long or complex peptides. springernature.com |

Solvent System Development for Enhanced Reaction Kinetics and Purity

The choice of solvent is critical in peptide synthesis, particularly in SPPS, as it must effectively swell the solid support resin and dissolve amino acid derivatives and coupling reagents. lu.segoogle.com Traditionally, solvents such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (B109758) (DCM) have been widely used. acs.orgresearchgate.net However, due to their hazardous nature, significant research has focused on developing greener, safer, and more efficient solvent systems. biotage.com

The development of alternative solvent systems aims to enhance reaction kinetics and improve the purity of the final peptide product. Solvents are evaluated based on several key parameters, including their ability to swell the resin, dissolve reagents, and facilitate efficient coupling and deprotection steps. lu.se

Key Findings in Solvent System Development:

Green Solvents: Researchers have investigated several more environmentally friendly solvents as potential replacements for DMF and NMP. biotage.com These include 2-methyltetrahydrofuran (B130290) (2-MeTHF), ethyl acetate (B1210297) (EtOAc), N-butylpyrrolidinone (NBP), and cyclopentyl methyl ether (CPME). lu.sebiotage.com

Performance of Alternatives: Studies have shown that some green solvents can outperform traditional ones. For example, NBP was found to produce higher yield and purity than DMF in the synthesis of certain peptides. lu.se Similarly, 2-MeTHF has been shown to yield high crude purity and low racemization potential. biotage.com

Binary Mixtures: The use of binary solvent mixtures, such as NBP:EtOAc (1:1) or NBP:2-Me-THF (1:1), has also proven effective, sometimes yielding better results than single solvents. lu.se

Solvent-Dependence of Steps: Research indicates that different steps in the synthesis cycle may have different optimal solvents. While a solvent like 2-MeTHF may be excellent for coupling reactions, the Fmoc-deprotection step using piperidine is highly sensitive to the solvent choice, highlighting the need for careful optimization. biotage.com

| Solvent/System | Classification | Key Research Findings | References |

| DMF, NMP, DCM | Traditional / Hazardous | Effective but pose significant health and environmental risks. acs.orgresearchgate.net | acs.org, researchgate.net |

| 2-Methyltetrahydrofuran (2-MeTHF) | Green Alternative | Provides high crude purity and low racemization. Effective for coupling steps. acs.orgbiotage.com | biotage.com, acs.org |

| N-Butylpyrrolidinone (NBP) | Green Alternative | Shown to produce higher yield and purity than DMF for specific peptide syntheses. lu.se | lu.se |

| Ethyl Acetate (EtOAc) | Green Alternative | Often used in combination with other green solvents like 2-MeTHF for fully green protocols. acs.org | acs.org |

| NBP:EtOAc (1:1) | Green Binary Mixture | Identified as a high-performing system, superior to DMF in test syntheses. lu.se | lu.se |

Chemo-Enzymatic Synthesis and Biocatalysis for this compound Production

Chemo-enzymatic peptide synthesis (CEPS) presents a powerful alternative to purely chemical methods. This approach utilizes enzymes, typically proteases, to catalyze the formation of peptide bonds. nih.gov The key advantages of CEPS are its exceptional regio- and stereoselectivity, which eliminates the risk of racemization, and the use of mild, aqueous reaction conditions, aligning with the principles of green chemistry. nih.govqyaobio.com This method avoids the need for extensive side-chain protection and deprotection steps common in chemical synthesis. nih.gov

Enzyme-Mediated Peptide Bond Formation and Regioselectivity

The enzymatic synthesis of peptides relies on the ability of proteases to function in reverse, catalyzing aminolysis (peptide bond formation) over hydrolysis. mdpi.com This can be achieved under either kinetically or equilibrium-controlled conditions. researchgate.net In the kinetically controlled approach, an activated C-terminal ester of the acyl donor amino acid or peptide is used, leading to a rapid and virtually irreversible reaction. researchgate.net

The regioselectivity of the enzyme is paramount, as it ensures that the peptide bond is formed at the correct position. mdpi.com Enzymes recognize specific amino acid residues, which dictates where they cleave or, in reverse, ligate. nih.gov For the synthesis of this compound, this would require an enzyme capable of first catalyzing the formation of the Val-Gln bond and subsequently the Gln-Pro bond, or the coupling of a Val residue to a Gln-Pro dipeptide.

However, the presence of proline can be challenging for some proteases. rsc.org Research has shown that enzymes like papain have poor affinity for proline ethyl ester, preventing polymerization. rsc.org Despite this, successful chemo-enzymatic synthesis of proline-containing peptides has been achieved, often by using di- or tri-peptide fragments as substrates, which can improve enzyme recognition. rsc.orgnih.gov For instance, papain could polymerize the tripeptide ethyl ester Val-Pro-Gly-OEt, indicating that the surrounding amino acid sequence is critical for enzyme activity. rsc.org

| Enzyme Class | Mechanism | Regioselectivity | Considerations for this compound |

| Serine Proteases (e.g., Trypsin, Subtilisin) | Forms an acyl-enzyme intermediate with the acyl donor. mdpi.com | High; determined by the specificity of the S1 binding pocket for the C-terminal residue of the acyl donor. nih.gov | A subtilisin variant (peptiligase) could potentially couple an activated Fmoc-Val-Gln-O-Alkyl ester to H-Pro-OH. frontiersin.org |

| Cysteine Proteases (e.g., Papain) | Forms a thioester acyl-enzyme intermediate. rsc.org | Broad specificity but can be influenced by substrate structure. | May require using a dipeptide fragment like Gln-Pro as the nucleophile to overcome low affinity for single proline residues. rsc.org |

| Asparaginyl Endoproteases (e.g., Butelase 1) | Cleaves after Asp or Asn, forming a thioester intermediate. frontiersin.org | Highly specific for Asx-Xaa motifs. frontiersin.org | Not directly applicable for Val-Gln or Gln-Pro linkages but illustrates the high specificity achievable. |

Substrate Promiscuity and Enzyme Engineering for this compound Analogues

The natural ability of some enzymes to accept a range of different, yet structurally similar, substrates is known as substrate promiscuity. nih.gov This property can be harnessed to synthesize analogues of this compound. For example, a protease that catalyzes the formation of the Val-Gln bond might also accept other amino acids in place of Valine, allowing for the creation of a library of related peptides. Plant-derived macrocyclases like PCY1 have demonstrated significant substrate promiscuity, which is a desirable trait for diversification. acs.org

When natural enzymes lack the desired activity or specificity, protein engineering provides a powerful tool to create tailored biocatalysts. researchgate.net Techniques such as site-directed mutagenesis can be used to modify an enzyme's active site to:

Enhance Catalytic Activity: Improve the rate of synthesis for a specific peptide sequence.

Alter Substrate Specificity: Engineer the enzyme to accept non-natural amino acids or to favor a different natural amino acid at a specific position, thereby enabling the synthesis of novel analogues. pnas.org

Increase Stability: Improve the enzyme's tolerance to organic solvents or higher temperatures, expanding the range of viable reaction conditions. nih.gov

For example, trypsin variants have been engineered to decrease their native cleavage activity, making them more effective as ligases. researchgate.net Similarly, the engineering of an E. coli endopeptidase, OmpT, resulted in a variant with a dramatically altered specificity, capable of cleaving an Ala-Arg bond instead of its native Arg-Arg preference with over a million-fold selectivity. pnas.org Such strategies could be applied to develop a bespoke enzyme for the efficient synthesis of this compound or to generate a panel of analogues by modifying the enzyme to accept residues other than Valine or Glutamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a primary tool for the high-resolution structural and dynamic characterization of peptides in solution. semanticscholar.org By analyzing various NMR parameters, it is possible to define the peptide's conformational landscape, including backbone and side-chain arrangements, intramolecular interactions, and the kinetics of conformational exchange processes.

Solution-State NMR for Conformational Ensemble Determination

Solution-state NMR experiments provide data that represent an average over the multiple, rapidly interconverting conformations present in a dynamic equilibrium. nih.govcdnsciencepub.com For a flexible peptide like this compound, this involves characterizing not a single static structure, but a conformational ensemble that best explains the experimental observations.

The foundational step in any NMR-based structural analysis is the complete and unambiguous assignment of all proton (¹H), carbon (¹³C), and nitrogen (¹⁵N) resonances to specific atoms within the peptide. semanticscholar.org This is achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

For a peptide like this compound, standard experiments include:

¹H-¹H TOCSY (Total Correlation Spectroscopy): This experiment identifies protons that are part of the same amino acid residue's spin system by revealing correlations between all scalar-coupled protons within that residue. rsc.org For instance, the amide proton (NH) of Glutamine will show a correlation to its α-proton (Hα), which in turn correlates with its β-protons (Hβ), and so on. uzh.ch

¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space (typically < 5 Å), regardless of whether they are in the same residue. uzh.ch This is crucial for determining the sequence of amino acids, as a NOE is expected between the α-proton of one residue (i) and the amide proton of the next residue (i+1). nih.gov

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached, providing ¹³C chemical shift information and resolving signal overlap present in the 1D ¹H spectrum. imrpress.comspectralservice.de

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away, aiding in the assignment of quaternary carbons and confirming residue connectivity. rsc.org

The assigned chemical shifts are highly sensitive to the local electronic environment and, therefore, to the peptide's conformation. nih.gov A representative table of expected ¹H and ¹³C chemical shifts for this compound in an aqueous solution is presented below, based on typical values for these residues in short peptides. researchgate.netnih.gov

| Residue | Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Valine (Val) | N-H | ~8.2-8.5 | - |

| Cα | - | ~60.0-62.0 | |

| Hα | ~4.1-4.3 | - | |

| Cβ | - | ~30.0-32.0 | |

| Hβ | ~2.1-2.3 | - | |

| γ-CH₃ | ~0.9-1.0 | ~18.0-20.0 | |

| Glutamine (Gln) | N-H | ~8.1-8.4 | - |

| Cα | - | ~53.0-55.0 | |

| Hα | ~4.2-4.4 | - | |

| Cβ | - | ~27.0-29.0 | |

| Hβ | ~2.0-2.2 | - | |

| Cγ | - | ~31.0-33.0 | |

| Hγ | ~2.3-2.5 | - | |

| Side-chain N-H₂ | ~6.8-7.5 | - | |

| Proline (Pro) | Cα | - | ~61.0-63.0 |

| Hα | ~4.3-4.5 | - | |

| Cβ | - | ~30.0-32.0 (trans) / ~32.0-34.0 (cis) | |

| Hβ | ~1.9-2.1 / ~3.5-3.8 | - | |

| Cγ | - | ~25.0-27.0 (trans) / ~24.0-26.0 (cis) | |

| Hγ | ~1.8-2.0 | - | |

| Cδ | - | ~47.0-49.0 | |

| Hδ | ~3.5-3.7 | - |

The backbone conformation of a peptide is defined by a series of dihedral angles, primarily phi (φ), psi (ψ), and omega (ω). msu.edu NMR provides experimental restraints to determine the preferred values for these angles.

Chemical Shifts: Deviations of observed ¹Hα, ¹³Cα, and ¹³Cβ chemical shifts from "random coil" values are indicative of secondary structure elements. nih.gov The Chemical Shift Index (CSI) is a common method for qualitatively identifying helical or extended (β-strand-like) conformations. nih.gov

³J-Coupling Constants: Three-bond scalar coupling constants (³J) are directly related to the intervening dihedral angle via Karplus-type equations. zenodo.org For peptide backbone analysis, the most informative coupling is ³J(HNHα), which relates to the phi (φ) angle. semanticscholar.org A large ³J(HNHα) value (~8-10 Hz) is characteristic of an extended conformation (φ ≈ -120°), while a small value (~3-5 Hz) suggests a helical conformation (φ ≈ -60°). semanticscholar.org

| Coupling Constant | Related Dihedral Angle | Typical Values and Interpretation |

|---|---|---|

| ³J(HNHα) | φ (Phi) | > 8 Hz → Extended Conformation < 5 Hz → Helical Conformation |

| ³J(HαC'N) | ψ (Psi) | Correlates with ψ angle, provides complementary information. ethz.ch |

The NOE is a through-space magnetization transfer effect observed between protons that are physically close to each other (typically within 5-6 Å). bmrb.io The intensity of an NOE cross-peak is inversely proportional to the sixth power of the distance between the two protons (I ∝ 1/r⁶). mpg.de This makes NOE data a powerful source of distance restraints for structure calculation. acs.org

For this compound, key NOEs would include:

Intra-residue NOEs: Between protons within the same amino acid, used to define side-chain conformation.

Sequential NOEs: Between residues i and i+1, such as dαN(i, i+1), dNN(i, i+1), and dβN(i, i+1), which are fundamental for confirming the amino acid sequence and defining the backbone fold. uzh.ch

Medium-range NOEs: Between residues further apart in the sequence (e.g., i to i+2, i+3, i+4), which are critical for identifying turns and other non-local structural features. nih.gov

Proline-specific NOEs: The presence of a strong dαδ(i, i+1) NOE between Gln(Hα) and Pro(Hδ) indicates a trans peptide bond, while a strong dαα(i, i+1) NOE between Gln(Hα) and Pro(Hα) signifies a cis bond. chemrxiv.org

| NOE Type | Protons Involved | Structural Information |

|---|---|---|

| Sequential | Val(Hα) - Gln(NH) | Confirms V-Q linkage, constrains ψ(Val) and φ(Gln) |

| Proline Isomer | Gln(Hα) - Pro(Hδ) | Strong NOE indicates trans Gln-Pro bond |

| Proline Isomer | Gln(Hα) - Pro(Hα) | Strong NOE indicates cis Gln-Pro bond |

| Medium-range | Val(Hα) - Pro(Hα) | If observed, suggests a turn-like conformation |

Intramolecular hydrogen bonds, such as those forming β-turns or γ-turns, are crucial for stabilizing folded peptide conformations. researchgate.netacs.org Their presence can be inferred from several NMR parameters:

Slow Solvent Exchange: Amide protons involved in hydrogen bonds are shielded from the solvent (e.g., D₂O) and therefore exchange with solvent deuterons much more slowly than exposed amides. This is observed as the persistence of their NH signals in ¹H-¹⁵N HSQC spectra after the sample is dissolved in D₂O. nih.gov

Temperature Coefficients (dδ/dT): The chemical shift of an amide proton is temperature-dependent. Protons not involved in hydrogen bonding are more sensitive to temperature changes and exhibit large negative temperature coefficients (dδ/dT < -4.5 ppb/K). In contrast, hydrogen-bonded protons are less sensitive, showing smaller coefficients (dδ/dT > -4.5 ppb/K). nih.gov

For this compound, a hydrogen bond could potentially form between the Val(CO) and Pro(NH) or other combinations, leading to a turn structure.

Peptides in solution are not static but undergo dynamic processes on a wide range of timescales. NMR is adept at characterizing these dynamics. A key dynamic process in this compound is the cis-trans isomerization of the Gln-Pro peptide bond. researchgate.net

Because the energy barrier for this isomerization is relatively high, the exchange between the cis and trans conformers is slow on the NMR timescale (typically 10⁻³ to 10⁻² s⁻¹). imrpress.com This results in two distinct sets of NMR signals for the proline residue and its preceding residue, glutamine. imrpress.comresearchgate.net The relative intensity (integral) of the peaks in each set allows for the direct quantification of the population of the cis and trans isomers. semanticscholar.org For most Xaa-Pro bonds, the trans conformation is favored, but the cis population can be significant (5-30%). nih.gov The specific amino acid preceding proline (Gln in this case) influences this equilibrium. researchgate.net

Investigation of Intramolecular Hydrogen Bonding Patterns

Solid-State NMR for Constrained Conformations

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, non-destructive technique for characterizing the three-dimensional structure and dynamics of molecules in a solid or semi-solid state. springernature.com For a peptide like this compound, which may form microcrystalline powders or aggregates, ssNMR can provide atomic-level insights into its constrained conformational states. The presence of the proline residue, with its cyclic side chain, significantly restricts the peptide backbone's flexibility, making ssNMR an ideal tool for probing the resulting static structure. wou.edu

In ssNMR studies, chemical shift analysis indicates that fibrillar packing can increase the heterogeneity of conformations. nih.gov For instance, in studies of larger proteins containing glutamine and proline, ssNMR has been used to identify different conformational states, such as polyproline II (PPII) helical structures and random coils. nih.gov For this compound, ssNMR experiments, particularly those involving cross-polarization (CP) and magic-angle spinning (MAS), would be employed to obtain high-resolution spectra. springernature.comnih.gov Two-dimensional correlation experiments, such as Dipolar Assisted Rotational Resonance (DARR), could establish through-space proximities between atomic nuclei, revealing the peptide's fold and the spatial arrangement of the Val, Gln, and Pro side chains. nih.gov Such analyses would likely confirm the presence of a turn conformation induced by the proline residue.

Isotopic Labeling Strategies for Enhanced NMR Resolution

The primary challenge in the NMR spectroscopy of biological molecules is often sensitivity and spectral overlap. researchgate.net Isotopic labeling, the artificial incorporation of NMR-active isotopes such as ¹³C, ¹⁵N, and ²H, is an indispensable strategy to overcome these limitations. sigmaaldrich.comnih.gov For a synthetic tripeptide like this compound, specific or uniform labeling can be integrated during its chemical synthesis.

Uniform labeling with ¹³C and ¹⁵N is a cost-effective method that, in principle, allows for the determination of all structural constraints from a single sample. sigmaaldrich.comsigmaaldrich.com This approach would enable the use of a suite of multidimensional correlation experiments to trace the backbone and side-chain connectivities.

Selective labeling, where only specific amino acid types or specific atoms within a residue are isotopically enriched, offers a way to simplify complex spectra and study particular regions of the molecule. sigmaaldrich.comnih.gov For this compound, one might synthesize a version with only the proline residue labeled with ¹³C/¹⁵N to specifically probe the conformation of the proline ring and its effect on the peptide backbone. Another strategy could involve using precursors that label alternating carbons, which helps in extracting distance information from ¹³C-¹³C correlation spectra. sigmaaldrich.com The use of ¹⁷O labeling has also emerged as a potential tool for gaining residue-specific information, though it presents challenges due to the isotope's low natural abundance and large quadrupolar couplings. chemrxiv.org

| Labeling Strategy | Isotopes Used | Purpose and Advantage | Reference |

|---|---|---|---|

| Uniform Labeling | ¹³C, ¹⁵N | Enriches all carbon and nitrogen atoms. Allows for complete structure determination and resonance assignment from one sample. | sigmaaldrich.comsigmaaldrich.com |

| Selective Labeling (Residue-Specific) | ¹³C, ¹⁵N | Labels only a specific residue type (e.g., Proline). Simplifies spectra and allows for focused analysis of a particular residue's environment and conformation. | sigmaaldrich.comnih.gov |

| Site-Specific Labeling | ¹³C, ¹⁵N, ²H | Labels a specific atom within a residue (e.g., the methyl groups of Valine). Excellent for probing dynamics and specific intramolecular contacts. | sigmaaldrich.com |

| Alternating Carbon Labeling | ¹³C | Uses precursors like [2-¹³C]glycerol to label alternating carbons. Removes large one-bond scalar couplings, facilitating distance measurements. | sigmaaldrich.com |

X-ray Crystallography of this compound or Related Tripeptides

X-ray crystallography provides a static, high-resolution picture of a molecule's atomic arrangement in a crystal lattice. aipla.org While a specific crystal structure for this compound is not publicly available, analysis of related proline-containing peptides provides a strong basis for predicting its solid-state conformation. Studies on peptidic catalysts with a D-Pro-Pro-Xaa motif show that these molecules consistently adopt a β-turn-like conformation, highlighting the structural rigidity imparted by the proline sequence. researchgate.net This inherent conformational preorganization is a key feature.

Crystal Packing and Intermolecular Interactions

The crystal packing of peptides is governed by a network of non-covalent interactions, including hydrogen bonds, van der Waals forces, and electrostatic interactions. rsc.orgresearchgate.net For this compound, the crystal lattice would be stabilized by specific intermolecular interactions:

Hydrogen Bonds: The side-chain amide of Glutamine (-CONH₂) is a potent hydrogen bond donor and acceptor. The backbone amide and carbonyl groups, as well as the terminal amino and carboxyl groups, would also participate extensively in hydrogen bonding, creating a stable, three-dimensional network. researchgate.net

Other Interactions: Aromatic compounds are known to participate in various weak interactions, and while this compound lacks aromatic rings, the principles of efficient packing to maximize favorable intermolecular forces still apply. rsc.org The final packing arrangement is a balance that optimizes these varied interactions. nih.gov

High-Resolution Structural Determination of the Tripeptide Backbone and Side Chains

A high-resolution crystal structure of this compound would provide precise coordinates for each atom, defining bond lengths, bond angles, and crucial torsion angles (phi, psi, and omega) that describe the peptide backbone conformation. oup.commsu.edu Based on structures of related peptides, the proline residue would likely enforce a β-turn structure. researchgate.net

The key dihedral angles for the central Gln residue would be expected to fall within the allowed regions of the Ramachandran plot for a β-turn. The proline residue itself has a restricted phi (φ) angle of approximately -60° due to its ring structure. wou.edu The omega (ω) bond preceding proline has a higher propensity to be in the cis conformation compared to other peptide bonds, although the trans conformation is generally more stable. wou.eduworldscientific.com A high-resolution structure would definitively determine the isomeric state of this bond.

| Turn Type | Residue i+1 (φ) | Residue i+1 (ψ) | Residue i+2 (φ) | Residue i+2 (ψ) | Reference |

|---|---|---|---|---|---|

| Type I | -60° | -30° | -90° | 0° | biorxiv.org |

| Type II | -60° | 120° | 80° | 0° | biorxiv.org |

| Type VI (cis-Pro at i+2) | Characterized by a cis peptide bond involving Proline | worldscientific.combiorxiv.org |

Spectroscopic Techniques for Secondary Structure Analysis

Circular Dichroism (CD) Spectroscopy for Helical and Turn Propensities

Circular Dichroism (CD) spectroscopy is a widely used technique to analyze the secondary structure of peptides and proteins in solution. creative-proteomics.comamericanpeptidesociety.org The method measures the differential absorption of left- and right-circularly polarized light by chiral molecules, which is highly sensitive to the peptide's conformational state. vlabs.ac.in

Different secondary structures exhibit distinct CD spectra:

α-helices typically show strong negative bands around 222 nm and 208 nm, and a positive band around 192 nm. americanpeptidesociety.org

β-sheets are characterized by a negative band near 217 nm and a positive band near 195 nm. americanpeptidesociety.org

Random coil or disordered structures generally show a strong negative band below 200 nm. americanpeptidesociety.org

For this compound, the presence of the proline residue at the C-terminus strongly suggests a propensity to form a turn structure. worldscientific.comresearchgate.net Proline acts as a "helix breaker" and is commonly found in β-turns. wou.edu Furthermore, studies have shown that residues like glutamine and alanine (B10760859) have a high propensity to form polyproline II (PPII) helices, a more extended, flexible helical structure. nih.gov Therefore, the CD spectrum of this compound in an aqueous buffer would not be expected to show classic α-helical or β-sheet signatures. Instead, it would likely be dominated by features indicative of a combination of β-turn and disordered conformations, characterized by a negative minimum around 200 nm.

| Secondary Structure | Positive Peak(s) (nm) | Negative Peak(s) (nm) | Reference |

|---|---|---|---|

| α-Helix | ~192 | ~208, ~222 | americanpeptidesociety.org |

| β-Sheet | ~195 | ~217 | americanpeptidesociety.org |

| Random Coil / Disordered | ~212 (weak) | ~198 | americanpeptidesociety.org |

| Polyproline II (PPII) Helix | ~228 (weak) | ~206 | nih.gov |

Infrared (IR) and Raman Spectroscopy for Amide I/II Bands and Peptide Bond Conformation

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for investigating the secondary structure of peptides like this compound. bio-structure.com These methods are particularly sensitive to the conformation of the peptide backbone, with the Amide I and Amide II bands being the most informative spectral regions for such analysis. researchgate.netnih.gov

The Amide I band, appearing in the 1600–1700 cm⁻¹ region, is primarily associated with the C=O stretching vibration of the peptide carbonyl groups. researchgate.netmdpi.com Its precise frequency is highly sensitive to the peptide's secondary structure, such as α-helices, β-sheets, and random coils, due to variations in hydrogen-bonding patterns. bio-structure.comnih.gov For instance, bands in the 1650-1660 cm⁻¹ range are generally indicative of α-helical structures, while those between 1620-1640 cm⁻¹ suggest a β-sheet conformation. researchgate.net

The Amide II band, found near 1550 cm⁻¹, results from a combination of the N-H in-plane bending (60%) and C-N stretching vibrations (40%). bio-structure.comhoriba.com While the Amide I band is more commonly used for secondary structure determination, the Amide II band provides complementary information. researchgate.nethoriba.com Changes in the geometry and hydrogen-bonding strength of the peptide backbone lead to shifts in the frequency and intensity of these amide bands. nih.gov

In the context of this compound, the presence of the proline residue introduces a significant conformational constraint. The cyclic nature of proline restricts the rotation around the N-Cα bond, influencing the local peptide backbone geometry and, consequently, the vibrational frequencies of the adjacent peptide bonds.

Detailed analysis of the Amide I and Amide III bands via Raman spectroscopy can quantify the secondary structure components. bio-structure.com While direct spectroscopic data for this compound is not extensively published, the expected positions of its principal amide bands can be inferred from established correlations.

Table 1: General Correlation of Amide Band Frequencies with Peptide Secondary Structure

| Vibrational Mode | Frequency Range (cm⁻¹) | Assignment | Associated Secondary Structure |

|---|---|---|---|

| Amide I | 1650-1660 | Primarily C=O stretch (~80%) bio-structure.comhoriba.com | α-Helix bio-structure.comresearchgate.net |

| 1620-1640 | β-Sheet researchgate.net | ||

| 1660-1670 | β-Sheet bio-structure.com | ||

| 1640-1650 | Unordered/Random Coil researchgate.net | ||

| Amide II | 1520-1564 | N-H bend (~60%) & C-N stretch (~40%) nih.govhoriba.com | Sensitive to H-bonding |

| Amide III | 1235-1250 | C-N stretch (~40%) & N-H bend (~30%) bio-structure.comhoriba.com | β-Sheet bio-structure.com |

This table presents generalized frequency ranges from multiple sources. bio-structure.comresearchgate.netnih.govhoriba.com The precise positions depend on the specific peptide sequence, solvent, and other environmental factors.

Molecular Chirality and Stereochemical Characterization

The stereochemistry of this compound is a fundamental aspect of its molecular identity, governed by the chiral centers within its constituent amino acids. In naturally derived peptides, the amino acids are typically found in the L-configuration. This tripeptide is composed of L-Valine, L-Glutamine, and L-Proline, each possessing a chiral α-carbon (Cα), which is an sp³-hybridized carbon atom bonded to four different groups. This intrinsic chirality dictates the peptide's three-dimensional structure and its biological interactions.

Determining the stereochemical configuration of a peptide like this compound is crucial for confirming its synthesis and purity. The standard method for this characterization involves several steps:

Hydrolysis: The peptide is first hydrolyzed, typically using strong acid (e.g., 6 M HCl), to break the peptide bonds and release the individual constituent amino acids. acs.org

Derivatization: The resulting amino acid mixture is then derivatized to convert the non-volatile amino acids into volatile esters. acs.org

Chiral Chromatography: The derivatized amino acids are analyzed using gas chromatography-mass spectrometry (GC-MS) equipped with a chiral stationary phase column (e.g., Chirasil-L-Val). acs.org This specialized column allows for the separation of the D- and L-enantiomers of each amino acid. By comparing the retention times of the sample's amino acids to those of known D- and L-amino acid standards, the stereochemistry of each residue in the original peptide can be unequivocally determined. acs.org

An alternative advanced method utilizes liquid chromatography-mass spectrometry (LC-MS) to analyze diastereomeric peptides. This approach can involve comparing the chromatographic behavior of the endogenous or synthesized peptide with that of synthetically prepared, isotopically labeled diastereomers, providing a powerful tool for stereochemical verification directly in complex mixtures. nih.gov

Table 2: Chiral Properties of the Constituent Amino Acids in this compound

| Amino Acid | Abbreviation | IUPAC Name | Configuration |

|---|---|---|---|

| Valine | Val | (2S)-2-amino-3-methylbutanoic acid | L |

| Glutamine | Gln | (2S)-2,5-diamino-5-oxopentanoic acid | L |

The IUPAC names and configurations are based on standard chemical nomenclature for the naturally occurring L-amino acids. nih.govnih.gov

Investigation of H Val Gln Pro Oh Biochemical Interactions and Enzymatic Specificity

Enzymatic Hydrolysis and Cleavage Specificity

The enzymatic breakdown of H-Val-Gln-Pro-OH is a critical aspect of its biological activity. The specificity of this cleavage is largely determined by the enzymes that recognize the proline residue.

Interaction with Post-Proline Cleaving Enzymes (PPCEs)

Post-proline cleaving enzymes (PPCEs), such as prolyl oligopeptidase (POP) and dipeptidyl peptidase IV (DPP-IV), are serine proteases that specifically cleave peptide bonds involving proline. uantwerpen.bewikipedia.org The general model for this interaction involves the proline residue of the substrate docking into the S1 pocket of the enzyme. uantwerpen.be For a peptide like this compound, the cleavage would typically occur after the proline residue if it were not at the C-terminus. However, given its structure, it is more likely to be a substrate for enzymes that recognize proline at the P1 position.

Rabbit brain endo-oligopeptidase B, a type of PPCE, has been shown to inactivate angiotensin I and II by hydrolyzing the Pro7-Phe8 peptide bond. nih.gov This indicates that enzymes of this class can recognize and cleave proline-containing sequences. The susceptibility of this compound to such enzymes would depend on the specific recognition motifs of the enzyme .

Substrate Specificity Profiling against Diverse Proteases

The specificity of proteases for the this compound sequence can be inferred from studies on similar peptides. The presence of a proline residue significantly influences which proteases can act on the peptide. For instance, proline at the P1 and P2 positions is known to be strictly cleavage-inhibiting for the proteasome. oup.com Conversely, proline-endopeptidases preferentially cleave at a proline in the P1 position. expasy.org

Studies on chymotrypsin (B1334515), a major digestive protease, have shown that proline can hinder hydrolysis when located at the P3, P1', or P2' positions. wur.nl In the context of this compound, the proline is at the P1' position relative to the Gln-Pro bond, which could influence its susceptibility to chymotrypsin-like enzymes.

The table below summarizes the cleavage specificity of various proteases for proline-containing peptides, providing insights into the potential hydrolysis of this compound.

| Protease | Specificity related to Proline | Potential Action on this compound |

| Prolyl Oligopeptidase (POP) | Preferentially cleaves at the C-terminal side of proline residues within a peptide chain. uantwerpen.bewikipedia.org | Likely to interact, but cleavage might be hindered due to the C-terminal position of Proline. |

| Dipeptidyl Peptidase IV (DPP-IV) | Cleaves Xaa-Pro dipeptides from the N-terminus of polypeptides. biorxiv.orgnih.gov | Unlikely to cleave this compound as it doesn't fit the Xaa-Pro N-terminal motif. |

| Chymotrypsin | Hindered by proline in positions P3, P1', or P2'. wur.nl | The Gln-Pro bond might be a poor substrate due to Pro at P1'. |

| Pepsin | Unfavorable when proline is in positions P2 to P3'. expasy.org | The Gln-Pro bond may show reduced cleavage. |

| Trypsin | Cleavage is blocked when proline is on the C-terminal side of the basic residue (Lys/Arg). | Not directly applicable as there are no basic residues at the cleavage site. |

Kinetic Analysis of Enzyme-Substrate Interactions (e.g., KM, Vmax determination methodologies)

The kinetic parameters, Michaelis constant (Kм) and maximum velocity (Vmax), are crucial for understanding the efficiency of an enzyme's action on a substrate like this compound. These values are typically determined by measuring the rate of the enzymatic reaction at various substrate concentrations.

Methodologies for Determining Kм and Vmax:

Initial Velocity Measurements: The initial rate of the reaction (v₀) is measured at different concentrations of the substrate ([S]).

Michaelis-Menten Plot: A plot of v₀ versus [S] is generated. The data is then fitted to the Michaelis-Menten equation: v₀ = (Vmax * [S]) / (Kм + [S]). researchgate.netnih.gov

Lineweaver-Burk Plot: A double reciprocal plot of 1/v₀ versus 1/[S] can also be used. This linear plot allows for easier determination of Kм and Vmax from the x- and y-intercepts, respectively. researchgate.netscispace.com

For example, a study on saliva-associated proteases determined the Kм value for the cleavage of Lys-Pro-Gln-pNA to be 97 ± 7.7 μM, confirming the influence of residues in the P2 and P3 positions on protease recognition. nih.gov Similarly, the Kм of rabbit brain endo-oligopeptidase B for angiotensin II (which contains a proline residue) was found to be 6.3 x 10⁻⁵ M. nih.gov

Influence of P1, P2, P3' Residues on Cleavage Efficiency and Selectivity

The amino acid residues at the P1, P2, and P3' positions significantly influence the efficiency and selectivity of enzymatic cleavage.

P1 Position (Glutamine): The Gln residue at the P1 position is a key recognition site for certain proteases. For example, some proteases show a preference for cleaving after a glutamine residue. nih.gov The SARS-CoV Mpro protease also cleaves after Gln residues. biorxiv.org

P2 Position (Valine): The nature of the P2 residue can greatly affect substrate binding and cleavage rates. For many proteases, a hydrophobic residue at the P2 position is preferred. nih.gov In the case of this compound, the valine at P2 could contribute favorably to its interaction with certain enzymes.

P1' Position (Proline): The proline at the P1' position has a significant impact. For many proteases, proline at this position is unfavorable for cleavage. expasy.orgwur.nl This is because the rigid structure of proline can cause a kink in the peptide backbone, which may not be compatible with the enzyme's active site. biorxiv.org

The following table details the influence of these residues on cleavage by different enzymes.

| Position | Residue in this compound | General Influence on Cleavage |

| P2 | Valine | Often a preferred hydrophobic residue for many proteases. nih.gov |

| P1 | Glutamine | A specific recognition site for certain proteases like glutamine endoproteases. nih.govbiorxiv.org |

| P1' | Proline | Often hinders cleavage by enzymes like chymotrypsin and pepsin. expasy.orgwur.nl Can be incompatible with the substrate-binding mode of some enzymes. biorxiv.org |

Protein-Peptide Binding Studies

The interaction of this compound with target proteins, particularly enzymes it may inhibit, is a key area of research.

Mechanisms of Interaction with Target Receptors or Enzymes (e.g., ACE, DPP IV)

Angiotensin-Converting Enzyme (ACE): Proline-containing peptides are well-known inhibitors of ACE. biorbyt.commedchemexpress.comcaymanchem.com The C-terminal proline residue is often a critical feature for potent ACE inhibition. tandfonline.com For instance, the peptide H-Val-Pro-Pro-OH is a known ACE inhibitor with an IC₅₀ of 9 μM. biorbyt.commedchemexpress.comcaymanchem.com While this compound has a different sequence, the presence of valine at the N-terminus and proline at the C-terminus suggests it could also exhibit ACE inhibitory activity. Molecular docking studies on other proline-containing peptides have shown that they interact with the ACE active site through hydrogen bonds and electrostatic interactions. plos.org

Dipeptidyl Peptidase IV (DPP-IV): DPP-IV inhibitory peptides often contain proline. medchemexpress.comresearchgate.net However, DPP-IV typically cleaves dipeptides with proline at the P1 position from the N-terminus. nih.gov Therefore, this compound is unlikely to be a substrate. However, it could potentially act as an inhibitor. Studies on other proline-containing peptides have shown that they can bind to the active site of DPP-IV, often through hydrogen bonds. researchgate.netacs.org For example, the peptide H-Pro-Pro-Gln-OH has demonstrated DPP-IV inhibitory activity. medchemexpress.com

The table below summarizes the potential interactions of this compound with ACE and DPP-IV based on studies of similar peptides.

| Enzyme | Potential Interaction with this compound | Evidence from Similar Peptides |

| ACE | Potential competitive inhibitor. | Peptides with C-terminal proline and N-terminal hydrophobic residues are often potent ACE inhibitors. biorbyt.commedchemexpress.comcaymanchem.comtandfonline.com |

| DPP-IV | Potential inhibitor. | Proline-containing peptides can inhibit DPP-IV, though this compound does not fit the typical substrate profile. medchemexpress.comresearchgate.netacs.org |

Role of Valine, Glutamine, and Proline Residues in Binding Interface

Valine (Val): As a nonpolar, aliphatic amino acid, valine's primary role in the binding interface is to participate in hydrophobic interactions. britannica.com The isopropyl side chain of valine can engage with hydrophobic pockets on receptor surfaces or within enzyme active sites, contributing to the stability of the peptide-target complex. frontiersin.org In various protein structures, valine is known to be a component of repeating motifs found in proteins like elastin (B1584352) and fibroin, where it contributes to structural integrity. biorxiv.org The C-beta branched nature of valine can also influence the local peptide conformation, which may be critical for proper orientation within a binding site. nih.gov

Glutamine (Gln): Glutamine is a polar, uncharged amino acid characterized by its amide side chain. britannica.com This side chain can act as both a hydrogen bond donor and acceptor, allowing for specific and directional interactions with a binding partner. britannica.com The presence of glutamine can facilitate interactions with polar residues on a target protein. In some contexts, glutamine-rich sequences have been implicated in promoting multivalent interactions, which are important for the phase separation of certain proteins. biorxiv.org However, in other studies focusing on heparin binding, glutamine was among the depleted amino acids, suggesting its role is highly context-dependent. nih.gov

Proline (Pro): Proline is unique among the proteinogenic amino acids due to its cyclic side chain, which incorporates the backbone nitrogen atom. wikipedia.org This rigid structure significantly constrains the peptide backbone's conformational flexibility, often inducing sharp turns. wikipedia.orgplos.org This conformational rigidity can be crucial for presenting the other amino acid side chains (valine and glutamine) in an optimal orientation for binding. wikipedia.org Proline's distinctive structure is also recognized in various binding motifs, such as the PXXP motif that binds to SH3 domains, where it helps the ligand adopt a specific helical conformation. pnas.org Furthermore, the nitrogen atom in the peptide bond involving proline cannot act as a hydrogen bond donor, which can influence the hydrogen bonding patterns at the binding interface. wikipedia.org

The interplay of these residues—hydrophobic interactions from valine, polar contacts from glutamine, and conformational rigidity from proline—creates a specific binding surface that determines the peptide's affinity and selectivity for its molecular targets.

| Amino Acid | Key Structural Feature | Primary Role in Binding Interface | Potential Interactions |

| Valine (Val) | Isopropyl side chain | Hydrophobic interactions, structural integrity | van der Waals forces with nonpolar regions of a target |

| Glutamine (Gln) | Amide side chain | Hydrogen bonding (donor and acceptor) | Formation of specific hydrogen bonds with polar residues |

| Proline (Pro) | Cyclic side chain | Conformational rigidity, induction of turns | Positioning of adjacent residues for optimal binding |

Computational Modeling and Rational Design for H Val Gln Pro Oh Research

Molecular Dynamics (MD) Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations offer a virtual microscope to observe the time-dependent behavior of molecules, providing insights into their flexibility and the various shapes they can adopt. For a tripeptide like H-Val-Gln-Pro-OH, MD simulations can map its conformational landscape, revealing the energetically favorable structures it can assume in a biological environment.

Force Field Parameterization and Validation for Tripeptide Systems

The accuracy of MD simulations is heavily dependent on the quality of the force field, which is a set of mathematical functions and parameters that describe the potential energy of a system of particles. aps.org For standard amino acids like valine and glutamine, well-established force fields such as CHARMM and AMBER provide reliable parameters. byu.edufrontiersin.org However, the unique cyclic structure of proline can sometimes necessitate special consideration or validation to ensure the force field accurately represents its conformational constraints. sigmaaldrich.com

The process of parameterization for non-standard amino acids, which can be analogous to refining parameters for specific peptide sequences, involves deriving partial charges from quantum mechanical calculations and optimizing intramolecular parameters against potential energy surface scans. acs.org This ensures that the simulated behavior of the peptide accurately reflects its real-world chemical and physical properties. Validation is often performed by comparing simulation results with experimental data, such as that from NMR spectroscopy, to confirm the accuracy of the chosen force field. researchgate.net

Table 1: Common Force Fields for Peptide Simulations

| Force Field | Key Features |

|---|---|

| CHARMM | Widely used for proteins, nucleic acids, and lipids. Offers extensive parameterization for standard and some non-standard residues. byu.eduacs.org |

| AMBER | Another popular choice for biomolecular simulations, with a strong focus on proteins and nucleic acids. frontiersin.org |

| GROMOS | Known for its efficiency and use in a wide range of molecular dynamics studies. aps.org |

| OPLS-AA | An all-atom force field that provides a detailed description of molecular interactions. researchgate.net |

Analysis of Conformational Transitions and Energy Minima

By running long-timescale simulations, researchers can observe transitions between different conformational states and identify the most stable, low-energy conformations, known as energy minima. The presence of the proline residue is known to induce turns in peptide chains, potentially leading to compact, folded structures. mdpi.comtandfonline.com Analysis of the simulation trajectories can reveal the probability of finding the peptide in a particular conformation and the energetic barriers between different states.

Free Energy Calculations of this compound Solvation and Folding

Understanding how a peptide interacts with its solvent environment, typically water, is crucial for predicting its behavior in a biological system. Free energy calculations can quantify the thermodynamics of processes like solvation and folding. mpg.de The solvation free energy represents the energy change when a molecule is transferred from a vacuum to a solvent. nih.gov This can be broken down into electrostatic and van der Waals components. nih.gov

Methods like thermodynamic integration (TI) and free energy perturbation (FEP) are employed to compute these energy differences. mpg.de For a peptide like this compound, these calculations can shed light on the driving forces behind its folding process. For instance, the hydrophobic valine residue may drive the peptide to adopt a conformation that minimizes its exposure to water, while the polar glutamine residue would favor interaction with the solvent. The balance of these interactions, along with the conformational constraints imposed by proline, determines the peptide's preferred three-dimensional structure.

Molecular Docking and Virtual Screening Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. dovepress.com This is particularly useful for understanding how a peptide like this compound might interact with larger biological macromolecules, such as proteins or receptors.

Prediction of this compound Binding Modes to Macromolecular Targets

Virtual screening involves docking a library of small molecules (in this case, peptides) into the binding site of a target protein to identify potential binders. computabio.com For this compound, if a potential protein target is known, molecular docking can predict how the tripeptide binds within the active or allosteric site of that protein. dovepress.com The process generates multiple possible binding poses, which are then scored based on their predicted binding affinity. nih.gov

These predictions can guide further experimental studies by identifying key amino acid residues on both the peptide and the target protein that are crucial for the interaction. nih.gov This structure-based approach is a cornerstone of rational drug design and can accelerate the discovery of new therapeutic agents. mdpi.com

Quantification of Intermolecular Interactions (Hydrogen Bonds, Hydrophobic Contacts, Electrostatic Forces)

Once a plausible binding mode is identified, a detailed analysis of the intermolecular interactions that stabilize the complex is performed. These interactions are fundamental to molecular recognition and binding affinity. mdpi.com

Hydrogen Bonds: These are formed between a hydrogen atom covalently bonded to an electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. The glutamine residue in this compound, with its amide group, is a prime candidate for forming hydrogen bonds with a protein target. researchgate.net

Hydrophobic Contacts: The nonpolar side chain of the valine residue will tend to interact favorably with hydrophobic pockets on the surface of a target protein, driven by the hydrophobic effect. researchgate.net

Electrostatic Forces: These include interactions between charged groups on the peptide (the N-terminal amino group and the C-terminal carboxyl group) and oppositely charged residues on the protein target. These long-range interactions can help to orient the peptide as it approaches the binding site. nih.gov

By quantifying these interactions, researchers can gain a deeper understanding of the specificity and strength of the binding between this compound and its potential biological partners. acs.org

Table 2: Key Intermolecular Interactions in Peptide-Protein Binding

| Interaction Type | Description | Relevant Residues in this compound |

|---|---|---|

| Hydrogen Bonds | Directional interaction between a hydrogen donor and acceptor. researchgate.net | Glutamine (side chain amide), Peptide backbone |

| Hydrophobic Contacts | Favorable interactions between nonpolar groups in an aqueous environment. researchgate.net | Valine (side chain), Proline (ring) |

| Electrostatic Forces | Attraction or repulsion between charged or polar groups. nih.gov | N-terminus (NH3+), C-terminus (COO-) |

| Van der Waals Forces | Weak, short-range attractions between all atoms. mdpi.com | All atoms |

Scoring Functions for Ligand-Target Affinity Prediction

A critical aspect of computational drug discovery and peptide science is the accurate prediction of the binding affinity between a ligand, such as this compound, and its biological target. Scoring functions are mathematical models used to rapidly estimate the strength of this interaction. These functions are essential components of molecular docking simulations, where they rank different binding poses of a ligand to a receptor.

Scoring functions can be broadly categorized into three main types: force-field-based, empirical, and knowledge-based.

Force-field-based scoring functions calculate the binding energy by summing up non-bonded interaction terms, typically van der Waals and electrostatic interactions, derived from molecular mechanics force fields like CHARMM and AMBER. warf.org

Empirical scoring functions use a set of weighted energy terms to reproduce experimentally determined binding affinities. These terms often include hydrogen bonds, ionic interactions, hydrophobic effects, and penalties for conformational changes upon binding.

Knowledge-based scoring functions , also known as statistical potentials, derive their parameters from statistical analysis of atom-pair distributions in known protein-ligand complexes from databases like the Protein Data Bank (PDB). pnas.org These functions evaluate the "desirability" of specific intermolecular contacts.

For peptide-protein interactions, specialized scoring functions are often necessary due to the flexibility and larger size of peptides compared to small molecules. asm.org For instance, tools like PepThreader utilize both sequence-based and structure-based scoring functions to predict and rank binding peptides. pnas.orggoogle.com Molecular dynamics (MD) based scoring, which calculates interaction energies from simulations, can also provide more accurate rankings of docked peptide models. warf.org

Table 1: Comparison of Scoring Function Types for Peptide-Target Affinity Prediction

| Scoring Function Type | Principle | Strengths | Weaknesses | Example Software/Methods |

| Force-Field-Based | Summation of van der Waals and electrostatic interaction energies. | Physically intuitive, good for ranking poses. | Computationally more intensive, can be less accurate in predicting absolute binding affinities. | AMBER, CHARMM, GROMACS warf.org |

| Empirical | Regression-based fitting to experimental binding data. | Fast, often good at reproducing binding affinities for specific datasets. | Less generalizable, dependent on the quality and diversity of the training data. | ChemScore, PLP, X-Score |

| Knowledge-Based | Statistical analysis of atom-pair potentials from known structures. | Very fast, good at capturing general interaction trends. | Can be less accurate for unusual interactions not well-represented in databases. | DFIRE, PMF, IT-Score |

| Hybrid/Consensus | Combination of multiple scoring functions. | Often more robust and accurate than single functions. | Can be more complex to implement and interpret. | Consensus Scoring |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. chemistrydocs.com In peptide research, QSAR is a powerful tool for predicting the activity of new analogues and for understanding which structural features are crucial for function.

To develop a QSAR model for analogues of this compound, a dataset of structurally related peptides with measured biological activities (e.g., enzyme inhibition, receptor binding) would be required. The process involves several key steps:

Data Set Preparation: A series of peptides analogous to this compound would be synthesized and their biological activity measured. This set would be divided into a training set for model development and a test set for validation.

Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM) and Random Forest (RF) are used to build a mathematical relationship between the descriptors and the biological activity. ethernet.edu.et

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability. ethernet.edu.et

While no specific QSAR model for this compound is reported, similar approaches have been successfully applied to predict the activity of other peptides, such as ACE-inhibitory peptides found in cheese, which sometimes contain the Val-Gln-Pro sequence as part of a larger chain. researchgate.netscience.gov

A key outcome of QSAR analysis is the identification of the most important structural descriptors that influence the biological activity. For analogues of this compound, these descriptors could reveal critical information:

Hydrophobicity: The hydrophobicity of the valine residue or modifications to it could be a key factor in binding to a hydrophobic pocket of a target protein. Hydrophobic amino acids like Val, Ile, and Pro are often enriched in bioactive peptides. mdpi.com

Hydrogen Bonding Capacity: The glutamine residue, with its amide side chain, can act as both a hydrogen bond donor and acceptor. QSAR could quantify the importance of these interactions for activity.

Conformational Rigidity: The proline residue imparts a unique conformational constraint on the peptide backbone. Descriptors related to shape and flexibility could highlight the optimal conformation for binding.

Electronic Properties: Descriptors such as partial charges on specific atoms could indicate the importance of electrostatic interactions with the target.

By identifying these key descriptors, researchers can rationally design new analogues of this compound with enhanced activity.

Development of Predictive Models for this compound Analogues

De Novo Peptide Design and Rational Engineering

De novo design and rational engineering use computational methods to create entirely new peptides or to modify existing ones to achieve a specific function. These approaches are at the forefront of peptide-based therapeutic development.

Peptidomimetics are compounds that mimic the structure and function of peptides but have modified backbones or non-natural amino acids to improve properties like stability and bioavailability. google.com.na Computational design of peptidomimetics based on this compound would involve:

Pharmacophore Modeling: Identifying the essential 3D arrangement of functional groups (the pharmacophore) in this compound that is responsible for its biological activity. This is often derived from the bioactive conformation of the peptide when bound to its target.

Virtual Screening: Searching libraries of chemical compounds to find molecules that match the pharmacophore.

Structure-Based Design: Using the 3D structure of the target protein to design novel molecules that fit into the binding site and make favorable interactions. This can involve replacing parts of the peptide with non-peptidic moieties. researchgate.net

Strategies for designing peptidomimetics include modifying amino acids, constraining the molecule's flexibility, and using scaffolds that mimic the peptide backbone. science.gov

A key strategy in peptidomimetic and peptide engineering is the use of scaffolds to hold the key interacting residues in the correct orientation for binding.

Scaffold Selection: A scaffold is a molecular framework onto which functional groups can be attached. For a tripeptide like this compound, a suitable scaffold would be a small organic molecule that can present the side chains of Val, Gln, and Pro in a similar spatial arrangement to the peptide's bioactive conformation. The choice of scaffold is critical and can range from simple cyclic structures to more complex heterocyclic systems. researchgate.net Engineered protein scaffolds are also used to display peptide epitopes with a preserved conformation. google.com

Chemical Modification Strategies:

Backbone Modification: Replacing the amide bonds with more stable linkages (e.g., ester, ether, thioether) to increase resistance to enzymatic degradation.

Side Chain Modification: Introducing non-natural amino acids to enhance binding affinity or selectivity. For example, replacing Valine with a bulkier hydrophobic group or modifying the Glutamine side chain to alter its hydrogen bonding properties.

Cyclization: Creating cyclic peptides or peptidomimetics to reduce conformational flexibility. This can pre-organize the molecule into its bioactive shape, leading to higher affinity. uliege.be Disulfide-constrained peptides are a class of scaffolds that offer high stability.

Table 2: Chemical Modification Strategies for this compound Analogues

| Modification Strategy | Rationale | Potential Outcome |

| N-methylation of peptide bonds | Increase proteolytic stability; modulate conformation. | Enhanced in vivo half-life. |

| Replacement of L-amino acids with D-amino acids | Increase resistance to proteases. | Improved stability. |

| Introduction of non-natural amino acids | Probe structure-activity relationships; enhance binding. | Higher affinity and selectivity. |

| Head-to-tail or side-chain cyclization | Reduce conformational flexibility; lock in bioactive conformation. | Increased binding affinity and stability. |

| Isosteric replacement of amide bonds | Improve stability and pharmacokinetic properties. | Enhanced bioavailability. |

Incorporation of Non-Canonical Amino Acids for Enhanced Conformational Control

The rational design of peptide analogues often involves the strategic incorporation of non-canonical amino acids (ncAAs) to exert precise control over the peptide's three-dimensional structure. nih.govbyu.edu For the tripeptide this compound, introducing ncAAs is a powerful strategy to constrain its conformational flexibility, enhance metabolic stability, and pre-organize the molecule into a bioactive conformation that may improve its interaction with target receptors. nih.govnih.gov Computational modeling plays a pivotal role in this process, allowing researchers to predict the structural impact of specific ncAA substitutions before undertaking costly and time-consuming chemical synthesis. byu.edufrontiersin.org

The native this compound sequence possesses inherent structural tendencies dictated by its constituent amino acids. The N-terminal valine, a β-branched amino acid, can favor extended or β-sheet-like structures, particularly in oligomeric sequences. researchmap.jpnih.gov The central glutamine residue offers flexibility and hydrogen-bonding capabilities. The C-terminal proline is a well-known conformational restrictor, limiting the backbone dihedral angle (Φ) to approximately -60° and often inducing β-turn structures. caltech.edumdpi.com By systematically replacing these residues with carefully selected ncAAs, researchers can modulate these tendencies to achieve a desired conformational outcome.

The primary goals of incorporating ncAAs into the this compound sequence include:

Stabilizing Secondary Structures: Inducing or stabilizing specific secondary structures like β-turns or helical folds. nih.govacs.org

Reducing Conformational Entropy: Limiting the number of accessible conformations, which can provide an energetic advantage upon binding to a receptor. acs.org